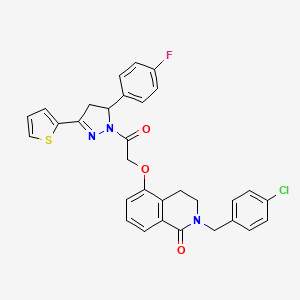
2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C31H25ClFN3O3S and its molecular weight is 574.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological properties. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and may influence receptor binding. |
| Fluorophenyl Group | Potentially increases biological activity through electronic effects. |
| Thiophenyl Group | May contribute to interactions with biological targets. |
| Pyrazole Ring | Known for various pharmacological activities. |
| Isoquinolinone Core | Provides structural stability and may interact with multiple targets. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The pyrazole moiety is known to inhibit specific enzymes, potentially leading to anti-inflammatory or anticancer effects.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Antiviral Activity
Recent studies have shown that derivatives similar to the compound exhibit antiviral properties. For instance, compounds containing thiazolidinone scaffolds have demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro, with IC50 values around 32 μM .
Anticancer Activity
Several derivatives have been evaluated for their anticancer potential:
- A study reported that compounds with similar structural features exhibited IC50 values against colon carcinoma cells in the range of 6.2 μM to 27.3 μM .
- The presence of the isoquinolinone structure is associated with enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Research on related compounds indicates promising antimicrobial effects:
- Compounds featuring the thiazolidinone structure showed significant antibacterial activity against standard strains such as E. coli and S. aureus, comparable to chloramphenicol .
Study 1: In Vitro Antiviral Screening
A recent investigation tested the antiviral efficacy of a series of heterocyclic compounds similar to the target compound against HCV. The results indicated that certain derivatives could inhibit HCV NS5B polymerase activity by over 95% at concentrations between 10–100 μg/mL . This suggests that the target compound may share similar antiviral properties.
Study 2: Anticancer Efficacy
In a study exploring the anticancer effects of thiazolidinone derivatives, one compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells . This highlights the potential of structurally related compounds in cancer therapy.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClFN3O3S/c32-22-10-6-20(7-11-22)18-35-15-14-24-25(31(35)38)3-1-4-28(24)39-19-30(37)36-27(21-8-12-23(33)13-9-21)17-26(34-36)29-5-2-16-40-29/h1-13,16,27H,14-15,17-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZIKAATPMZUPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














